
N-(3-bromodibenzothiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromodibenzothiophen-2-yl)acetamide is a chemical compound with the molecular formula C14H10BrNOS and a molecular weight of 320.2 g/mol It is known for its unique structure, which includes a bromine atom attached to a dibenzothiophene ring system, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromodibenzothiophen-2-yl)acetamide typically involves the bromination of dibenzothiophene followed by acetamidation. The process can be summarized as follows:
Bromination: Dibenzothiophene is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 3-position of the dibenzothiophene ring.
Acetamidation: The brominated dibenzothiophene is then reacted with acetic anhydride or acetyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromodibenzothiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzothiophene derivatives, while coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
N-(3-bromodibenzothiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfur-containing aromatic compounds.
Industry: It may be used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which N-(3-bromodibenzothiophen-2-yl)acetamide exerts its effects depends on its specific applicationThese interactions can modulate biological pathways and lead to specific effects, such as inhibition or activation of enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chlorodibenzothiophen-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-iododibenzothiophen-2-yl)acetamide: Similar structure but with an iodine atom instead of bromine.
N-(3-methyldibenzothiophen-2-yl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
N-(3-bromodibenzothiophen-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of reactions, such as nucleophilic substitution, which may not be as favorable with other halogens or substituents .
Propriétés
Formule moléculaire |
C14H10BrNOS |
|---|---|
Poids moléculaire |
320.21 g/mol |
Nom IUPAC |
N-(3-bromodibenzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C14H10BrNOS/c1-8(17)16-12-6-10-9-4-2-3-5-13(9)18-14(10)7-11(12)15/h2-7H,1H3,(H,16,17) |
Clé InChI |
QWNYXGUISVYECD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2C(=C1)C3=CC=CC=C3S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


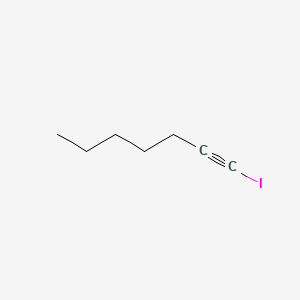
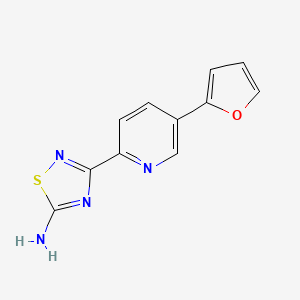
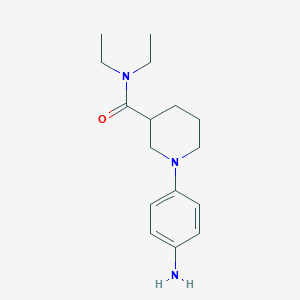
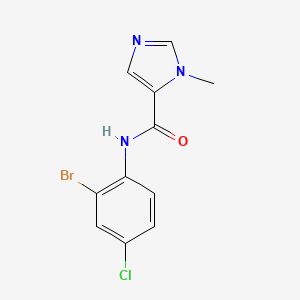
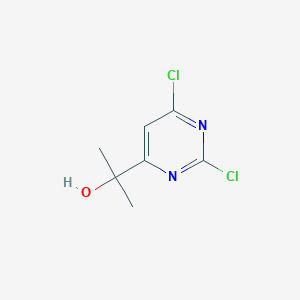



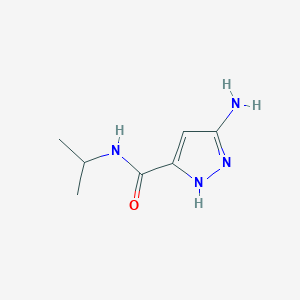


![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)
![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)
